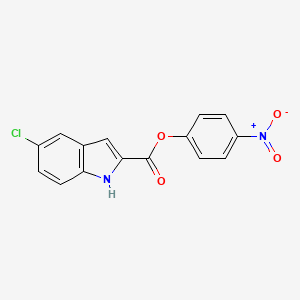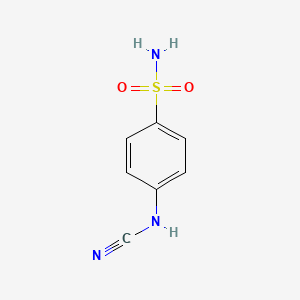![molecular formula C13H17NO5S B13968203 3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone CAS No. 1182705-22-1](/img/structure/B13968203.png)
3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate is a chemical compound with a complex structure that includes an oxazolidinone ring and a benzenesulfonate group
Métodos De Preparación
The synthesis of (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate typically involves the reaction of an oxazolidinone derivative with benzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
(3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced, leading to different derivatives with potential biological activity.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, making it a valuable scaffold for developing new antibiotics .
Comparación Con Compuestos Similares
Similar compounds include other oxazolidinone derivatives and benzenesulfonate esters. Compared to these compounds, (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include:
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Propiedades
Número CAS |
1182705-22-1 |
|---|---|
Fórmula molecular |
C13H17NO5S |
Peso molecular |
299.34 g/mol |
Nombre IUPAC |
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl benzenesulfonate |
InChI |
InChI=1S/C13H17NO5S/c1-10(2)14-8-11(19-13(14)15)9-18-20(16,17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clave InChI |
JBNJFGXFRBWXRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(OC1=O)COS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)









![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)

![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
